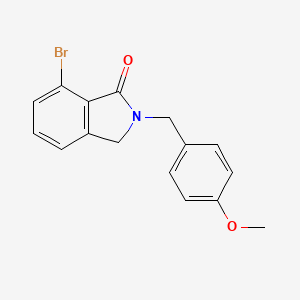
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoindolinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studying the structure-activity relationships of isoindolinone derivatives and their biological activities.
Industrial Applications: It is utilized in the development of novel materials with specific properties, such as photochromic materials and polymer additives.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 7-Bromo-2-(4-chlorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-fluorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-nitrobenzyl)isoindolin-1-one
Comparison: Compared to its analogs, 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one exhibits unique properties due to the presence of the methoxy group. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity . Additionally, the methoxy group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C16H14BrNO2 |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3 |
Clave InChI |
HKVQIVXZIWQBDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


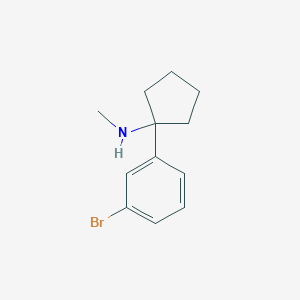
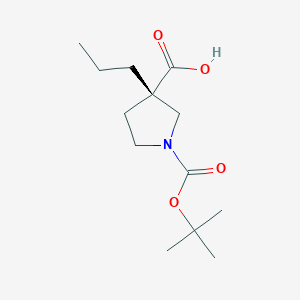
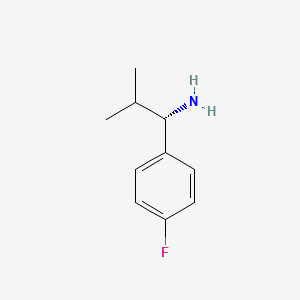

![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)

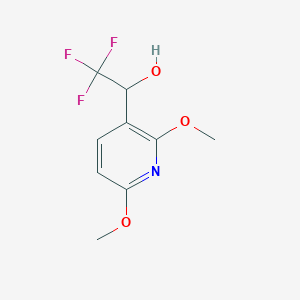
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
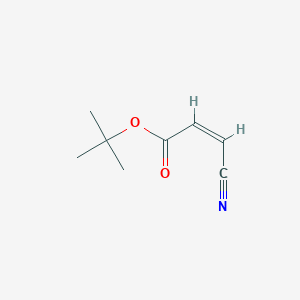
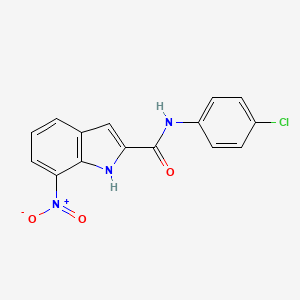


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)

